N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Description
N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is an organic compound with a complex structure that includes a tert-butyl group, a chloro-substituted phenoxy group, and a propan-2-ylsulfamoyl group. This compound is known for its stability and reactivity, making it useful in various chemical and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-10(2)18-23(20,21)11-6-7-13(12(16)8-11)22-9-14(19)17-15(3,4)5/h6-8,10,18H,9H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGEPWCVSSUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves the reaction of tert-butyl ethanol with chloroacetic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-chloro-4-(propan-2-ylsulfamoyl)phenol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
- 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-tert-butyl-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high stability under various conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
